Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide
Description
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide is a fluorinated organic compound characterized by a disulfide (-S-S-) core flanked by two perfluoroalkyl vinyl ether chains. Its structure includes:
- Perfluoroalkyl segments: Providing exceptional chemical inertness, thermal stability, and hydrophobicity.
- Vinyl groups: Enabling participation in polymerization reactions, particularly with fluorinated monomers like tetrafluoroethylene (TFE).
- Ether linkages (3,6-dioxa): Enhancing flexibility and solubility in fluorinated solvents.
This compound is primarily used in the synthesis of high-performance fluoropolymers, coatings, and specialty materials requiring resistance to harsh environments.
Properties
Molecular Formula |
C14F26O4S2 |
|---|---|
Molecular Weight |
790.2 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethyl]disulfanyl]ethoxy]-3-(1,2,2-trifluoroethenoxy)propane |
InChI |
InChI=1S/C14F26O4S2/c15-1(16)3(19)41-9(29,30)5(21,7(23,24)25)43-11(33,34)13(37,38)45-46-14(39,40)12(35,36)44-6(22,8(26,27)28)10(31,32)42-4(20)2(17)18 |
InChI Key |
TVPGQWQQYNGYCP-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)SSC(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide typically involves the reaction of perfluoroalkyl vinyl ethers with sulfur-containing reagents. One common method is the radical polymerization of perfluoroalkyl vinyl ethers in the presence of a disulfide initiator. The reaction is carried out under controlled conditions, often at elevated temperatures and in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond into thiols.
Substitution: Nucleophilic substitution reactions can occur at the perfluoroalkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted perfluoroalkyl derivatives.
Scientific Research Applications
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants.
Mechanism of Action
The mechanism of action of Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide involves its interaction with various molecular targets. The perfluoroalkyl groups provide a hydrophobic environment, which can influence the behavior of the compound in biological systems. The disulfide bond can undergo redox reactions, making it useful in applications where controlled release of thiols is desired.
Comparison with Similar Compounds
Bis(4-chlorophenyl) Disulfide (CAS 1142-19-4)
Structural Features :
Key Differences :
| Property | Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) Disulfide | Bis(4-chlorophenyl) Disulfide |
|---|---|---|
| Fluorine content | High (perfluoroalkyl chains) | None (chlorine substituents) |
| Thermal stability | Superior (C-F bonds resist degradation) | Moderate (decomposes at ~200°C) |
| Reactivity | Reactive vinyl groups enable copolymerization | Stable aromatic disulfide |
| Applications | Fluoropolymers, coatings | Vulcanizing agent, antioxidants |
Functional Comparison :
Perfluoro-3,6-dioxa-4-methyl-△⁷-octyl Sulfonyl Fluoride (PFMOS)
Structural Features :
Key Differences :
| Property | This compound | PFMOS |
|---|---|---|
| Functional group | Disulfide (-S-S-) and vinyl groups | Sulfonyl fluoride (-SO₂F) |
| Polymerization role | Crosslinking agent or comonomer via vinyl groups | Ionic comonomer (SO₂F enables sulfonation) |
| Applications | Flexible fluoropolymers | Ion-exchange membranes (e.g., Nafion® analogs) |
Functional Comparison :
4,4'-Bis(2-sulfostyryl)biphenyl Disodium (CAS 27344-41-8)
Structural Features :
Key Differences :
| Property | This compound | 4,4'-Bis(2-sulfostyryl)biphenyl Disodium |
|---|---|---|
| Solubility | Fluorophilic (soluble in fluorinated solvents) | Hydrophilic (water-soluble due to -SO₃Na) |
| Conductivity | Non-ionic | Ionic (Na⁺ counterions) |
| Applications | Non-stick coatings, seals | Optical brighteners, surfactants |
Functional Comparison :
- The sulfostyryl compound’s ionic nature and water solubility contrast sharply with the fluorinated disulfide’s non-polar behavior, directing their use to entirely different industrial niches .
Biological Activity
Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide is a fluorinated compound that has garnered attention due to its unique chemical structure and potential biological activities. This article focuses on the biological activity of this compound, exploring its effects on various biological systems, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their strong carbon-fluorine bonds, which impart remarkable chemical stability and resistance to degradation. The specific structure of this compound includes:
- Two perfluorinated chains : These chains contribute to the hydrophobic and lipophobic properties of the compound.
- Dioxahexyl moieties : These provide potential sites for interaction with biological molecules.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The hydrophobic nature of the perfluorinated chains allows the compound to interact with cell membranes, potentially altering membrane fluidity and permeability.
- Gene Expression Modulation : Preliminary studies suggest that exposure to this compound may influence gene expression related to stress responses and metabolic pathways.
- Toxicological Profiles : As with many PFAS compounds, there are concerns regarding toxicity, particularly in aquatic organisms.
Study 1: Transcriptomic Analysis in Zebrafish Embryos
A recent study investigated the effects of various PFAS compounds, including this compound, using zebrafish embryos as a model organism. The study utilized transcriptomic sequencing to assess gene expression changes upon exposure to different concentrations (0.001 - 5 mg/L). Key findings included:
- Differentially Expressed Genes (DEGs) : A significant number of DEGs were identified, indicating that the compound affects multiple biological pathways.
- Apical Effects : Observations included mortality rates and morphological changes in embryos, highlighting potential developmental toxicity.
Study 2: Comparative Toxicity Assessment
Another research effort compared the toxicity of this compound with legacy PFAS such as PFOS. The study found that while the new compound exhibited lower relative potency than PFOS, it still raised concerns regarding its environmental persistence and bioaccumulation potential.
Summary of Findings
| Study | Organism | Key Findings |
|---|---|---|
| Transcriptomic Analysis | Zebrafish Embryos | Significant DEGs; Apical effects observed |
| Comparative Toxicity | Various PFAS | Lower potency than PFOS; Concerns about bioaccumulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
